2,5-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate
Description
2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O4S It is a derivative of benzenesulfonate, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring
Properties
IUPAC Name |
(2,5-dichlorophenyl) 2-methoxy-5-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-3-6-12(19-2)14(7-9)21(17,18)20-13-8-10(15)4-5-11(13)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPGBMIDJPWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate typically involves the sulfonation of 2,5-dichlorophenol followed by esterification with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the sulfonate group, yielding simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-sulfonated aromatic compounds.
Scientific Research Applications
2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,5-dichlorophenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
- 2,3-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
- 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate
Uniqueness
2,5-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
